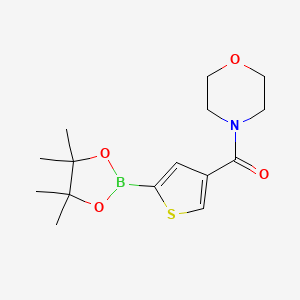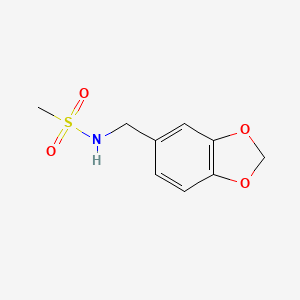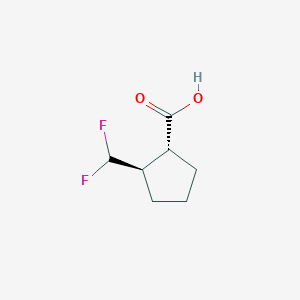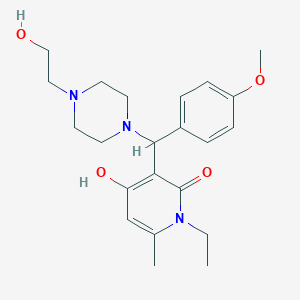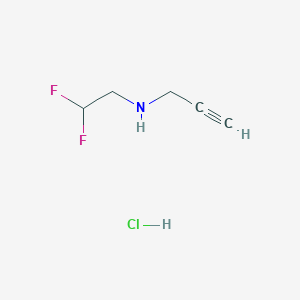
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2411284-22-3 . It has a molecular weight of 155.57 and its IUPAC name is N-(2,2-difluoroethyl)prop-2-yn-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 155.57 .Scientific Research Applications
Polymer Chemistry and Photophysical Properties
Research conducted by Fritz Vögtle et al. (1999) on poly(propylene amine) dendrimers functionalized with peripheral dansyl units provides insights into the absorption spectra and photophysical properties of these compounds. The study focuses on the fluorescence spectrum, quantum yield, and lifetime of dendrimers, revealing potential applications in sensing and material sciences (Vögtle et al., 1999).
Catalysis and Hydrodefluorination
A study by A. Matsunami et al. (2016) highlights the use of metal/NH cooperation to catalyze the hydrodefluorination of fluoroarenes, providing a pathway to access partially fluorinated products under ambient conditions. This research opens new avenues for the synthesis of complex fluorinated compounds, which are crucial in pharmaceutical and agrochemical industries (Matsunami et al., 2016).
Organic Synthesis
In the realm of organic synthesis, the work by I. Dimitrov and H. Schlaad (2003) on the polymerization of N-carboxyanhydrides led to the synthesis of nearly monodisperse polystyrene-polypeptide block copolymers. This process showcases the versatility of primary amine hydrochlorides in promoting well-controlled ring-opening polymerization, which is significant for the development of novel polymeric materials (Dimitrov & Schlaad, 2003).
Lipophilicity and Hydrogen Bonding
Research by Y. Zafrani et al. (2017) examines the difluoromethyl group as a lipophilic hydrogen bond donor, exploring its potential as a bioisostere for hydroxyl, thiol, or amine groups. This study provides valuable insights for the rational design of drugs containing difluoromethyl groups, highlighting the importance of such functional groups in enhancing the pharmacokinetic properties of pharmaceutical compounds (Zafrani et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUVFJFBILRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)


![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)



